molecular formula C16H20N2O5 B5096849 3-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]propanoic acid

3-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]propanoic acid

Cat. No.: B5096849
M. Wt: 320.34 g/mol
InChI Key: XMUBJIFEANDTSP-UHFFFAOYSA-N
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Description

3-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]propanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyrrolidinone ring substituted with a propoxyphenyl group and an amino propanoic acid moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]propanoic acid typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a diketone.

    Substitution with Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction using a propoxyphenyl halide and the pyrrolidinone intermediate.

    Amino Propanoic Acid Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[2,5-dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]amino]propanoic acid
  • 3-[[2,5-dioxo-1-(4-ethoxyphenyl)pyrrolidin-3-yl]amino]propanoic acid
  • 3-[[2,5-dioxo-1-(4-butoxyphenyl)pyrrolidin-3-yl]amino]propanoic acid

Uniqueness

3-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]propanoic acid is unique due to its specific substitution pattern and the presence of the propoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-2-9-23-12-5-3-11(4-6-12)18-14(19)10-13(16(18)22)17-8-7-15(20)21/h3-6,13,17H,2,7-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUBJIFEANDTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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